1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid
Description
1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid is a complex organic compound that features both furan and pyridine rings attached to a piperazine core. The presence of oxalic acid suggests it may exist as a salt or complex. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.C2H2O4/c1-2-15(19-11-1)13-18-9-7-17(8-10-18)12-14-3-5-16-6-4-14;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVDAESIMLWXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine typically involves multi-step organic synthesis:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Attachment of Furan and Pyridine Rings: The furan and pyridine rings can be attached via nucleophilic substitution reactions. For example, furan-2-carbaldehyde and 4-pyridinecarboxaldehyde can be reacted with the piperazine core in the presence of a reducing agent like sodium borohydride.
Formation of the Oxalic Acid Complex: The final step involves the reaction of the synthesized compound with oxalic acid to form the desired complex.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid can undergo various chemical reactions:
Oxidation: The furan and pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly for its potential activity against certain diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with furan and pyridine rings can interact with enzymes or receptors, potentially inhibiting or activating them. The piperazine core can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)piperazine: Lacks the pyridine ring, potentially less active.
4-(Pyridin-4-ylmethyl)piperazine: Lacks the furan ring, potentially less active.
1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine: Without oxalic acid, might have different solubility and stability properties.
Uniqueness
1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid is unique due to the combination of furan, pyridine, and piperazine moieties, along with the presence of oxalic acid. This unique structure can result in distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
